2,6-Dichlorocinnamoyl chloride
Description
Structure
3D Structure
Properties
CAS No. |
52479-64-8 |
|---|---|
Molecular Formula |
C9H5Cl3O |
Molecular Weight |
235.5 g/mol |
IUPAC Name |
(E)-3-(2,6-dichlorophenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C9H5Cl3O/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H/b5-4+ |
InChI Key |
RTQDVNBXNNTDDK-SNAWJCMRSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)C=CC(=O)Cl)Cl |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C(=O)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC(=O)Cl)Cl |
Other CAS No. |
52479-64-8 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,6 Dichlorocinnamoyl Chloride
Synthesis via Carboxylic Acid Halogenation
The most direct and widely practiced method for synthesizing 2,6-Dichlorocinnamoyl chloride is through the halogenation of 2,6-Dichlorocinnamic acid. This process replaces the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom, yielding the highly reactive acyl chloride.
Thionyl Chloride-Mediated Chlorination of 2,6-Dichlorocinnamic Acid
The reaction of 2,6-Dichlorocinnamic acid with thionyl chloride (SOCl₂) is a classic and effective method for producing this compound. evitachem.comopenstax.org This reaction proceeds via a nucleophilic acyl substitution pathway. openstax.orglibretexts.org The carboxylic acid first reacts with thionyl chloride to form an acyl chlorosulfite intermediate, which is a significantly better leaving group than the original hydroxyl group. openstax.orglibretexts.org A key advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the purification process. masterorganicchemistry.comdoubtnut.com
Table 1: Summary of Thionyl Chloride-Mediated Chlorination
| Reactant | Reagent | Product | Byproducts |
| 2,6-Dichlorocinnamic Acid | Thionyl Chloride (SOCl₂) | This compound | Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl) |
Catalytic Enhancements and Reaction Condition Optimization
To increase the rate and efficiency of the chlorination reaction with thionyl chloride, various catalysts can be employed. google.com N,N-dimethylformamide (DMF) is a commonly used catalyst that accelerates the reaction. masterorganicchemistry.comacs.org The reaction between DMF and thionyl chloride forms a Vilsmeier salt, which is a more potent chlorinating agent. google.com Other nitrogen-containing bases like pyridine (B92270) can also be used to catalyze the reaction, often by neutralizing the HCl byproduct. masterorganicchemistry.comwikipedia.org
Recent research has also explored the use of Brønsted acids, such as sulfuric acid (H₂SO₄), as highly effective and economical catalysts for the chlorination of aromatic carboxylic acids with thionyl chloride. tandfonline.com This method can significantly reduce reaction times compared to uncatalyzed processes. tandfonline.com Optimization studies focus on catalyst loading, temperature, and solvent choice to maximize yield and minimize side reactions. For instance, one study on a similar transformation found that using 3% mol of DMF as a catalyst gave the best yield compared to other concentrations. jcsp.org.pk
Alternative Synthetic Routes to the Cinnamoyl Chloride Scaffold
While halogenation of the parent carboxylic acid is the most common route, alternative methodologies are explored to access the cinnamoyl chloride framework, sometimes starting from different precursors.
Directed Chlorination of Aldehyde Precursors
The conversion of an aldehyde, such as 2,6-Dichlorocinnamaldehyde, to an acyl chloride presents a different synthetic challenge. Direct conversion is not a standard, single-step process. A common strategy involves a two-step approach: first, the aldehyde is oxidized to the corresponding carboxylic acid, which is then chlorinated. echemi.comstackexchange.com The Pinnick oxidation is one such method that can convert an aldehyde to a carboxylic acid without affecting other sensitive functional groups. echemi.comstackexchange.com Following oxidation, standard chlorinating agents like thionyl chloride or oxalyl chloride can be used to produce the final acyl chloride. echemi.comstackexchange.com
Another approach involves the direct chlorination of the aldehyde. For example, a patented method for producing 2,6-dichlorobenzoyl chloride from 2,6-dichlorobenzaldehyde (B137635) involves reacting it with chlorine gas in the presence of a catalyst, such as a tetra-substituted urea (B33335) or a tertiary amine. google.com While specific examples for the cinnamaldehyde (B126680) derivative are less common, this demonstrates the feasibility of aldehyde-to-acyl chloride conversions under specific catalytic conditions.
Exploration of Novel Reagents and Catalyst Systems for Acyl Chloride Formation
Beyond thionyl chloride, several other reagents are capable of converting carboxylic acids to acyl chlorides. Each has distinct properties and byproducts, which can be advantageous depending on the specific application and scale of the synthesis.
Oxalyl Chloride ((COCl)₂): Often used with a catalytic amount of DMF, oxalyl chloride is highly effective and produces only gaseous byproducts (CO, CO₂, HCl), which simplifies workup. iitk.ac.in It is often considered a milder alternative to thionyl chloride.
Phosphorus Chlorides (PCl₃ and PCl₅): Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are also effective chlorinating agents. iitk.ac.in However, their byproducts, phosphorus oxychloride (POCl₃) from PCl₅ and phosphorous acid (H₃PO₃) from PCl₃, are liquids and require separation from the product, typically by distillation. iitk.ac.in
Bis(trichloromethyl) Carbonate (Triphosgene): This solid, stable reagent can be used as a safer alternative to gaseous phosgene (B1210022) for generating acyl chlorides. jcsp.org.pk The reaction is often catalyzed by DMF. jcsp.org.pk
Cyanuric Chloride: In combination with a Lewis base catalyst, cyanuric chloride has been shown to be a cost-effective reagent for activating hydroxyl groups, including those in carboxylic acids, to form acyl chlorides. researchgate.net
Table 2: Comparison of Common Chlorinating Agents
| Reagent | Formula | Byproducts | Physical State of Byproducts |
| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gas, Gas |
| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Gas, Gas, Gas |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Liquid, Gas |
| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Liquid |
Methodologies for Analytical Purity Assessment and Isolation for Research Applications
Due to the high reactivity of acyl chlorides, careful analytical and purification techniques are required. The presence of the starting carboxylic acid is a common impurity.
Analytical Purity Assessment: The purity and identity of this compound are typically confirmed using a combination of spectroscopic and chromatographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure. Specific chemical shifts for the vinyl and aromatic protons and carbons would be expected. Quantitative NMR (qNMR) can also be used for purity assessment against a certified standard. americanpharmaceuticalreview.com
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1815 cm⁻¹ is characteristic of the C=O stretch in an acyl chloride, distinguishing it from the broader carbonyl peak of the corresponding carboxylic acid.
Chromatography: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to assess purity. Due to the reactivity of acyl chlorides, especially with protic solvents like water or methanol (B129727) used in standard reverse-phase HPLC, derivatization is often required. americanpharmaceuticalreview.comgoogle.comresearchgate.net The acyl chloride can be converted into a more stable ester or amide derivative prior to analysis. researchgate.net Normal-phase chromatography using non-protic mobile phases can sometimes be used for direct analysis. americanpharmaceuticalreview.com Thin-Layer Chromatography (TLC) is a quick method to monitor the progress of the reaction, observing the disappearance of the starting material spot and the appearance of the product spot.
Isolation and Purification: For research applications requiring high purity, the crude this compound is purified to remove excess reagents and byproducts.
Distillation: Since this compound is a relatively high-boiling liquid or low-melting solid, fractional distillation under reduced pressure (vacuum distillation) is the most common method for purification. rsc.org This effectively separates it from non-volatile impurities and liquid byproducts like phosphorus oxychloride.
Crystallization: If the compound is a solid at room temperature, recrystallization from a suitable non-reactive organic solvent can be an effective purification method.
Solvent Removal: Excess volatile reagents like thionyl chloride or oxalyl chloride are typically removed by distillation, often with the aid of a rotary evaporator, before final purification of the product. researchgate.netrsc.org
Reactivity and Transformational Chemistry of 2,6 Dichlorocinnamoyl Chloride
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a fundamental reaction class for acyl chlorides, including 2,6-Dichlorocinnamoyl chloride. chemistrysteps.comlibretexts.orglibretexts.org This process involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org This intermediate then collapses, expelling the chloride ion as a leaving group and forming a new carbonyl compound. libretexts.org The general mechanism for this substitution is an addition-elimination sequence. youtube.commasterorganicchemistry.com
Formation of Amides, Esters, and Other Carboxylic Acid Derivatives
This compound readily reacts with a variety of nucleophiles to form a range of carboxylic acid derivatives. evitachem.com
Amide Formation: The reaction of this compound with primary or secondary amines yields the corresponding N-substituted 2,6-dichlorocinnamamides. fishersci.dechemistrysteps.comvanderbilt.edu This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. fishersci.de The general protocol involves dissolving the amine in a suitable solvent like dichloromethane (B109758) (DCM), adding a base such as diisopropylethylamine (DIEA), followed by the addition of the acyl chloride. fishersci.de
Ester Formation: Alcohols and phenols react with this compound to produce 2,6-dichlorocinnamate esters. evitachem.comlibretexts.org For instance, the reaction with ethanol (B145695) in anhydrous conditions, often using a base like pyridine (B92270) to scavenge the HCl formed, yields ethyl 2,6-dichlorocinnamate. The use of acyl chlorides for ester synthesis is advantageous as the reaction is generally irreversible. libretexts.org
Anhydride (B1165640) Formation: Reaction with a carboxylate salt leads to the formation of a mixed anhydride. This method is useful for creating both symmetrical and unsymmetrical anhydrides. chemistrysteps.com
The following table summarizes the products of nucleophilic acyl substitution reactions with this compound:
| Nucleophile | Product |
|---|---|
| Amine (R-NH₂) | N-substituted 2,6-dichlorocinnamamide |
| Alcohol (R-OH) | 2,6-dichlorocinnamate ester |
| Carboxylate (R-COO⁻) | Mixed anhydride |
Synthetic Pathways to Substituted Cinnamoyl Urea (B33335) Analogues
Substituted cinnamoyl ureas can be synthesized from this compound. One method involves the reaction of the acyl chloride with urea. derpharmachemica.com In a typical procedure, urea is dissolved in an alkaline solution, such as 5% sodium hydroxide, and the this compound is added portion-wise with cooling to control the reaction temperature. derpharmachemica.com The resulting solid cinnamoyl urea derivative is then collected by filtration. derpharmachemica.com This approach has been utilized to prepare compounds like 1-((E)-3-(2,5-dichlorophenyl)acryloyl)urea. derpharmachemica.com
Complex Molecule Assembly and Heterocyclic Synthesis
The 2,6-Dichlorocinnamoyl moiety is a valuable component in the assembly of more complex molecules and the synthesis of heterocyclic compounds.
Construction of Molecular Hybrids Utilizing 2,6-Dichlorocinnamoyl Moieties
Molecular hybridization is a strategy in drug design that combines two or more pharmacophores to create a new molecule with potentially enhanced or synergistic biological activity. nih.govresearchgate.net The 2,6-Dichlorocinnamoyl group has been incorporated into molecular hybrids. For example, derivatives of caudatin (B1257090) have been synthesized by reacting them with various cinnamic acids, including those with dichloro substitutions, using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Similarly, sophora alkaloid-cinnamic acid hybrids, such as 1′-O-(3,4-dichloro)cinnamoyl sophoridinol dihydrochloride, have been synthesized. mdpi.com These hybrid molecules often exhibit interesting biological properties. nih.govmdpi.com
Integration into Diverse Heterocyclic Frameworks
The reactivity of the acyl chloride group in this compound allows for its integration into various heterocyclic systems. Acyl chlorides are known precursors for the synthesis of heterocyclic compounds. For instance, malonyl chlorides, which are related acyl chlorides, react with organic thiocyanates to form 4,6-dichloropyrimidines. psu.edu Hydrazonoyl chlorides, another class of chlorinated compounds, are used in cyclocondensation reactions to create fused heterocycles. scirp.org While specific examples detailing the direct use of this compound in these exact heterocyclic syntheses are not prevalent in the provided search results, its chemical nature suggests its potential as a precursor for analogous transformations, leading to the formation of pyrimidines, triazoles, or other heterocyclic structures.
Chemo- and Regioselectivity in Derivatization Reactions
Chemo- and regioselectivity are crucial considerations in the derivatization of molecules containing multiple reactive sites. In the context of this compound, the primary site of reaction for most nucleophiles is the highly electrophilic carbonyl carbon of the acyl chloride group. This inherent reactivity generally ensures high chemoselectivity for nucleophilic acyl substitution over reactions at the carbon-carbon double bond or the aromatic ring under standard conditions.
However, achieving regioselectivity in further functionalization of the 2,6-dichlorocinnamate framework requires specific strategies. For example, in the synthesis of derivatives of ethyl 2,6-dichlorocinnamate, directed ortho-metallation can be employed. This involves using a strong base to deprotonate a specific position on the aromatic ring, followed by quenching with an electrophile to introduce a new substituent at a defined location. Protecting groups can also be used to block certain reactive sites while transformations are carried out at others, thereby controlling the regiochemical outcome of the reaction.
Applications in the Design and Synthesis of Chemically Diverse Scaffolds
Development of Inhibitors and Modulators for Specific Biological Targets
The unique structural features of the 2,6-dichlorocinnamoyl moiety have been exploited in the design of inhibitors for specific and challenging biological targets. The presence of the dichloro-substituted phenyl ring can lead to enhanced binding affinities and specific interactions within the active sites of enzymes.
Rational Design and Synthesis of Botulinum Neurotoxin Light Chain Inhibitors
Botulinum neurotoxins (BoNTs) are highly potent toxins that cause botulism by cleaving essential proteins involved in neurotransmitter release. biorxiv.org The light chain (LC) of BoNT is a zinc-dependent metalloprotease and a key target for the development of inhibitors. biorxiv.org Research into small molecule inhibitors has shown that dipeptides containing a 2,6-dichlorophenyl group can exhibit inhibitory activity against the BoNT/A light chain. nih.gov
In one study, a series of dipeptides were synthesized to probe the active site of the BoNT/A LC. nih.gov It was observed that dipeptides with hydrophobic side chains are potent inhibitors. nih.gov The synthesis of these dipeptides typically involves solid-phase peptide synthesis using Fmoc-protected amino acids. nih.gov While not directly starting from 2,6-dichlorocinnamoyl chloride, the incorporation of the 2,6-dichlorophenyl group is a critical step. For instance, a dipeptide containing a 2,6-dichlorophenyl analog demonstrated an inhibition of 83% at a concentration of 15 μM. nih.gov This was part of a broader structure-activity relationship (SAR) study to optimize the aromatic substituents for enhanced binding and inhibition. The study highlighted that the positioning of chlorine atoms on the phenyl ring significantly impacts inhibitory potency, with the 2,6-dichloro substitution showing notable, though not the highest, activity among the tested analogs. nih.gov
Table 1: Inhibition of BoNT/A LC by Dipeptide Analogs nih.gov
| Compound | R Group | % Inhibition at 15 µM |
| 20 | 3,5-dichlorophenyl | 100 |
| 26 | 2,6-dichlorophenyl | 83 |
| 17 | biphenyl | 77 |
| 23 | para-chlorophenyl | 77 |
| 24 | meta-chlorophenyl | 79 |
Synthesis of Compounds Targeting Tubulin Polymerization Dynamics
Tubulin, a protein that polymerizes into microtubules, is a critical component of the cytoskeleton and is essential for cell division, making it an attractive target for anticancer drug development. derpharmachemica.com Cinnamoyl urea (B33335) derivatives have been identified as a class of compounds that can interfere with tubulin polymerization dynamics. derpharmachemica.comsphinxsai.com The synthesis of these compounds can be achieved by reacting a substituted cinnamoyl chloride with urea or phenylurea. derpharmachemica.comsphinxsai.com
A general procedure for the synthesis of cinnamoyl ureas involves the reaction of the corresponding cinnamoyl chloride with urea in an alkaline solution. sphinxsai.com Specifically, the cinnamoyl chloride is added portion-wise to a solution of urea in 5% sodium hydroxide, with cooling to manage the exothermic reaction, until the characteristic odor of the acyl chloride disappears. sphinxsai.com The resulting solid product is then collected by filtration. sphinxsai.com While a specific study on 2,6-dichlorocinnamoyl urea was not found, a study on substituted cinnamoyl ureas, including 2,5-dichloro cinnamoyl urea, demonstrated that these compounds act by inhibiting cell mitosis through binding to tubulin in the mitotic spindle, thereby preventing polymerization or depolymerization. derpharmachemica.com Molecular docking studies confirmed that these compounds have a good affinity for the active pocket of the tubulin protein. derpharmachemica.comasianpubs.org This suggests that 2,6-dichlorocinnamoyl urea, synthesized via the same general method, would likely exhibit similar tubulin-targeting activities.
Precursors for Specialized Organic Compounds
Beyond its use in targeting specific enzymes, this compound serves as a versatile precursor for the synthesis of more complex molecules with a range of potential therapeutic and agrochemical applications.
Design and Synthesis of Novel Anticonvulsant Agents
Epilepsy is a common neurological disorder, and there is an ongoing search for new anticonvulsant drugs with improved efficacy and fewer side effects. tandfonline.comnih.gov Cinnamoyl derivatives have shown promise in this area. researchgate.net One notable application of substituted cinnamoyl chlorides is in the synthesis of cinnamoyl derivatives of 3,4,6,7,8,9-hexahydrodibenzo[b,d]furan-1-(2H)-one oxime, which have demonstrated significant anticonvulsant activity in the maximal electroshock seizure (MES) test. researchgate.net
The synthesis involves the reaction of 3,4,6,7,8,9-hexahydrodibenzo[b,d]furan-1-(2H)-one oxime with a substituted cinnamoyl chloride. researchgate.net A study in this area synthesized a range of these derivatives using various cinnamoyl chlorides, including those with fluoro, chloro, and methoxy (B1213986) substitutions. researchgate.net Although this compound was not explicitly among the examples, the general synthetic method is directly applicable. The resulting cinnamoyl oxime derivatives were found to significantly reduce the severity of convulsive manifestations and prevent animal death in the MES model. researchgate.net This indicates that derivatives synthesized from this compound could be potent anticonvulsant candidates.
Pathways to Semisynthetic Antibiotic Analogues (e.g., Penicillin Derivatives)
The modification of the 6-aminopenicillanic acid (6-APA) core is a well-established strategy for creating semisynthetic penicillins with improved properties, such as enhanced stability and a broader spectrum of activity. mdpi.comresearchgate.net The acylation of the amino group of 6-APA with various acyl chlorides is a common method to achieve this. mdpi.comchegg.com
A general procedure for the acylation of 6-APA involves dissolving it in a basic aqueous solution (e.g., sodium bicarbonate in acetone-water) and then adding the acyl chloride dropwise. chegg.com This method can be used to introduce the 2,6-dichlorocinnamoyl moiety onto the penicillin scaffold. While a specific penicillin derivative from this compound is not explicitly detailed in the searched literature, a related study describes the synthesis of trans-a-methylthio-2,6-dichloro-cinnamoyl chloride and its subsequent coupling with 6-APA. tandfonline.com This demonstrates the feasibility of incorporating the 2,6-dichlorocinnamoyl group into the penicillin structure. The resulting semisynthetic penicillin would be expected to exhibit antibacterial activity, potentially with altered efficacy or spectrum due to the presence of the bulky and hydrophobic dichlorinated side chain.
Synthesis of Potential Herbicidally Active Agents
The development of new herbicides is crucial for modern agriculture to manage weed competition. researchgate.netbeilstein-journals.org The 2,6-dichlorophenyl moiety is present in some commercial herbicides. Research has explored the use of substituted cinnamoyl chlorides in the synthesis of novel compounds with potential herbicidal activity. For instance, 3-acetyl-4-hydroxy-2,1-benzothiazine derivatives have been synthesized and shown to possess herbicidal properties. researchgate.net
In a relevant study, 2,4-dichlorocinnamoyl chloride was reacted with a 1-methyl-1H-2,1-benzothiazin-4-(3H)-one 2,2-dioxide to produce an O-cinnamoyl intermediate, which then rearranged to the C-cinnamoyl product. researchgate.net This product exhibited herbicidal activity. researchgate.net This synthetic strategy suggests that this compound could be used in a similar manner to generate new benzothiazine derivatives with potential herbicidal effects. The substitution pattern on the phenyl ring is known to be critical for the herbicidal activity of many classes of compounds, and the 2,6-dichloro substitution could impart desirable properties such as enhanced activity or selectivity. beilstein-journals.org
Structure Activity Relationship Sar Investigations of 2,6 Dichlorocinnamoyl Chloride Derivatives
Systematic Elucidation of Structural Influence on Biological or Chemical Activities
Systematic investigations into derivatives of cinnamoyl chloride have revealed that the position and nature of substituents on the phenyl ring profoundly impact their biological and chemical activities. The presence of chlorine atoms, particularly at the 2 and 6 positions of the cinnamoyl group, significantly enhances the reactivity and biological properties of these compounds.
The 2,6-dichloro substitution creates a distinct electronic and steric environment. The two chlorine atoms exert a strong electron-withdrawing effect, which increases the electrophilicity of the carbonyl carbon in the acyl chloride group. This heightened reactivity makes 2,6-dichlorocinnamoyl chloride a valuable intermediate in syntheses, such as in Friedel-Crafts acylations and the creation of highly substituted aromatic ketones for advanced materials.
In the context of biological activity, the substitution pattern is critical. For instance, in studies of cinnamoyl derivatives for anti-inflammatory potential, the position of the chlorine atom has been shown to be a key determinant of efficacy. Research has indicated that ortho-substitution, as seen in 2-chlorocinnamoyl chloride, leads to high anti-inflammatory activity, attributed to significant inhibition of the NF-κB pathway. Comparatively, meta and para substitutions result in moderate to lower activity. The disubstitution at the 2 and 6 positions is expected to further modulate this activity, though specific comparative data on this compound's anti-inflammatory action is a subject of ongoing research.
Furthermore, derivatives of dichlorocinnamoyl compounds have been explored for other therapeutic applications. For example, cinnamoyl derivatives of sophora alkaloids have been synthesized and evaluated for their antitumor activities. mdpi.com These studies have shown that introducing different substituents on the cinnamoyl moiety, including chlorine atoms, can lead to promising antiproliferative activity against various cancer cell lines. mdpi.com Similarly, cinnamoyl urea (B33335) derivatives have been investigated as potential tubulin inhibitors for anticancer drug design. derpharmachemica.com
The influence of the 2,6-dichloro substitution also extends to the physical properties of the resulting derivatives. For example, in the synthesis of ethyl 2,6-dichlorocinnamate from this compound, the resulting ester exhibits notable antimicrobial and anti-inflammatory properties. This suggests that the structural features imparted by the dichlorinated phenyl ring are retained and influence the biological profile of subsequent derivatives.
A comparative look at related structures underscores the importance of the 2,6-dichloro pattern. For example, while 3,4-dichlorocinnamoyl derivatives have been synthesized and investigated for anticonvulsant activity, the specific SAR profile is distinct from that of the 2,6-dichloro isomers, highlighting the nuanced effects of substituent placement. researchgate.netrsc.org
The following table summarizes the influence of substitution patterns on the activity of cinnamoyl chloride derivatives based on available research.
| Compound/Derivative Family | Substitution Pattern | Observed Influence on Activity |
| 2-Chlorocinnamoyl chloride | Ortho-chloro | High anti-inflammatory activity via NF-κB inhibition. |
| Cinnamoyl urea derivatives | Various, including dichloro | Potential as tubulin inhibitors for antitumor applications. derpharmachemica.com |
| Dichlorocinnamoyl sophoridinol | Dichloro | Promising antiproliferative activity against cancer cell lines. mdpi.com |
| Ethyl 2,6-dichlorocinnamate | 2,6-dichloro | Significant antimicrobial and anti-inflammatory effects. |
| 3,4-Dichlorocinnamoyl derivatives | 3,4-dichloro | Investigated for anticonvulsant properties. researchgate.netrsc.org |
Identification of Key Pharmacophore Elements and Structural Determinants
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For derivatives of this compound, several key pharmacophoric elements and structural determinants have been identified through various studies.
The core structure, consisting of a phenyl ring linked to an acryloyl chloride moiety (C₆H₃Cl₂-CH=CH-C(O)Cl), forms the fundamental scaffold. The key determinants of activity are the substituents on this scaffold.
Key Pharmacophoric Features:
Dichlorinated Phenyl Ring: The two chlorine atoms at the 2 and 6 positions are critical. Their electron-withdrawing nature enhances the reactivity of the acyl chloride. This feature is also crucial for interactions with biological targets. The lipophilicity conferred by the chlorine atoms can facilitate passage through cell membranes.
α,β-Unsaturated Carbonyl System: The conjugated system of the double bond and the carbonyl group is a recurring feature in many biologically active cinnamoyl derivatives. This Michael acceptor can potentially form covalent bonds with nucleophilic residues (like cysteine) in target proteins.
Acyl Chloride Group: This highly reactive group is often a starting point for synthesizing a wide array of derivatives, such as amides and esters. nih.gov In the context of the final drug molecule, this part of the original reactant is modified to a less reactive, more stable functional group that is key to the pharmacophore of the derivative.
Structural Determinants in Specific Activities:
Anticancer Activity: In the design of cinnamoyl ureas as tubulin inhibitors, the cinnamoyl group is essential for binding to the colchicine (B1669291) site of tubulin. derpharmachemica.com Molecular docking studies of dichlorinated cinnamoyl urea derivatives have shown interactions with amino acid residues in the tubulin molecule, suggesting that the substituted phenyl ring and the urea moiety are key for antitumor activity. derpharmachemica.com The number of interactions, ranging from 4 to 6, indicates a good fit within the binding pocket. derpharmachemica.com
Anticonvulsant Activity: For cinnamoyl derivatives of 3,4,6,7,8,9-hexahydrodibenzo[b,d]furan-1-(2H)-one oxime, the substituted cinnamoyl moiety is crucial for their interaction with 5-HT₂ and GABAₐ receptors. researchgate.net Pharmacophore modeling and molecular docking have been used to design these ligands, indicating the importance of the spatial arrangement of the cinnamoyl group relative to the rest of the molecule for receptor binding. researchgate.net
Antimicrobial Activity: Research on ethyl 2,6-dichlorocinnamate has shown that the dichlorinated cinnamate (B1238496) structure contributes significantly to its antimicrobial properties against various pathogens. The specific substitution pattern is believed to enhance its potency.
The following table outlines the key structural features of this compound derivatives and their contribution to biological activity.
| Structural Element | Contribution to Pharmacophore | Relevant Biological Activity |
| 2,6-Dichlorophenyl Group | Enhances reactivity and lipophilicity; participates in hydrophobic interactions with target proteins. | Anti-inflammatory, Antimicrobial, Anticancer derpharmachemica.com |
| Acryloyl Moiety | Provides a rigid scaffold and potential for Michael addition reactions. | General biological activity of cinnamoyl derivatives. |
| Modified Acyl Group (e.g., amide, ester) | Forms hydrogen bonds and other interactions with the biological target. | Anticancer (as amides/ureas), Anticonvulsant (as amides) derpharmachemica.comresearchgate.netnih.gov |
Correlations between Physico-Chemical Properties and Molecular Interactions
The biological and chemical activities of this compound derivatives are intrinsically linked to their physico-chemical properties. These properties govern how the molecules interact with their biological targets at a molecular level. Key physico-chemical parameters include lipophilicity, electronic effects, and steric factors.
Lipophilicity: The presence of two chlorine atoms on the phenyl ring significantly increases the lipophilicity of the molecule. This property is crucial for its ability to cross biological membranes, such as the blood-brain barrier or bacterial cell walls, to reach its target. In drug design, a balance of lipophilicity is often sought to ensure adequate solubility and membrane permeability. The "magic" effect of chlorine in drug discovery is partly attributed to its ability to modulate lipophilicity. chemrxiv.org
Electronic Effects: The chlorine atoms are strongly electron-withdrawing, which has a profound impact on the reactivity of the molecule. This effect makes the carbonyl carbon of the acyl chloride group more electrophilic and thus more susceptible to nucleophilic attack. This enhanced reactivity is beneficial for the synthesis of various derivatives. derpharmachemica.comnih.gov In the context of molecular interactions, the electron distribution on the aromatic ring can influence π-π stacking and other non-covalent interactions with amino acid residues in a protein's binding pocket.
Steric Factors: The placement of chlorine atoms at the ortho positions (2 and 6) introduces steric hindrance around the acryloyl side chain. This can influence the conformation of the molecule and its ability to fit into a specific binding site. This steric bulk can either enhance or hinder biological activity, depending on the topology of the target.
Molecular Interactions:
Hydrogen Bonding: Once this compound is converted into derivatives like amides or ureas, these new functional groups can act as hydrogen bond donors and acceptors. derpharmachemica.com These interactions are fundamental for the specific recognition and binding to biological targets like enzymes and receptors.
Hydrophobic Interactions: The dichlorophenyl group readily participates in hydrophobic interactions with non-polar regions of a protein's binding site.
Halogen Bonding: The chlorine atoms can participate in halogen bonding, a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site (e.g., a carbonyl oxygen or a nitrogen atom) on the protein. This has been recognized as a significant contributor to ligand-protein binding affinity.
The following table correlates the physico-chemical properties of 2,6-dichlorocinnamoyl derivatives with the types of molecular interactions they are likely to engage in.
| Physico-Chemical Property | Effect on Molecule | Resulting Molecular Interaction |
| Increased Lipophilicity | Enhances ability to cross non-polar barriers. | Hydrophobic interactions with target sites. |
| Electron-Withdrawing Nature | Increases electrophilicity of carbonyl carbon. | Influences reactivity in synthesis and electronic interactions (e.g., π-stacking). |
| Steric Hindrance | Affects molecular conformation and fit in binding sites. | Can dictate binding specificity and affinity. |
| Presence of H-bond donors/acceptors (in derivatives) | Allows for specific directional interactions. | Hydrogen bonding with amino acid residues. derpharmachemica.com |
| Presence of Chlorine Atoms | Creates an electrophilic region on the halogen. | Potential for halogen bonding with nucleophilic atoms in the target. |
Data-Driven Rational Design and Optimization Strategies
The development of novel compounds based on the this compound scaffold increasingly relies on data-driven and rational design strategies. These approaches leverage computational tools and existing SAR data to predict the properties of new derivatives and guide their synthesis, moving away from traditional trial-and-error methods.
Pharmacophore Modeling and Virtual Screening: Based on the known active derivatives, a pharmacophore model can be generated. researchgate.net This model defines the essential spatial arrangement of chemical features required for activity. This model can then be used to screen large virtual libraries of compounds to identify new potential hits that fit the pharmacophore, saving time and resources. For instance, in the search for anticonvulsants, pharmacophore modeling was used to design new ligands for 5-HT₂ and GABAₐ receptors. researchgate.net Similarly, virtual screening has been employed to identify potential anti-malarial agents. nih.gov
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. derpharmachemica.com For 2,6-dichlorocinnamoyl derivatives, docking studies can elucidate how they fit into the binding sites of proteins like tubulin or various receptors. derpharmachemica.com By analyzing the predicted binding poses and interactions, researchers can prioritize the synthesis of compounds that are expected to have the highest affinity and specificity. Docking studies have been instrumental in understanding the tubulin-interaction profile of substituted cinnamoyl urea derivatives. derpharmachemica.com
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of derivatives with varying substituents and their corresponding activities, a predictive model can be built. This model can then be used to estimate the activity of yet-to-be-synthesized compounds, guiding the selection of substituents that are most likely to improve potency.
Rational Design of Multitargeting Agents: A more advanced strategy involves designing single molecules that can interact with multiple targets. nih.gov This can be particularly useful in combating drug resistance in areas like antibiotics and cancer therapy. The 2,6-dichlorocinnamoyl scaffold, with its tunable properties, could serve as a starting point for designing such dual-targeting agents. Rational design workflows have been successfully used to develop balanced dual-targeting antibiotics. nih.gov
The optimization process is iterative. New compounds designed through these data-driven methods are synthesized and tested. The resulting experimental data is then fed back into the models to refine them, leading to a cycle of design, synthesis, testing, and analysis that progressively improves the desired properties of the lead compounds.
The following table summarizes the data-driven strategies and their applications in the context of this compound derivatives.
| Design Strategy | Description | Application Example |
| Pharmacophore Modeling | Identifies the essential 3D features for biological activity. | Designing novel anticonvulsant ligands for specific receptors. researchgate.net |
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a target protein. | Understanding the interaction of cinnamoyl ureas with tubulin. derpharmachemica.com |
| QSAR | Correlates chemical structure with biological activity quantitatively. | Predicting the activity of new derivatives to guide synthesis. |
| Rational Design of Multitargeting Agents | Designing single compounds to hit multiple biological targets. | Development of novel antibiotics to overcome resistance. nih.gov |
Mechanistic Studies of Reactions Involving 2,6 Dichlorocinnamoyl Chloride and Its Derivatives
Mechanistic Pathways of Derivatization and Coupling Reactions
2,6-Dichlorocinnamoyl chloride, as a highly reactive acyl chloride, participates in a variety of derivatization and coupling reactions. The mechanistic pathways of these reactions are largely dictated by the electrophilic nature of the carbonyl carbon and the presence of the α,β-unsaturated system and the dichlorinated aromatic ring.
Derivatization Reactions: Amide and Ester Formation
The most common derivatization reactions of this compound involve nucleophilic acyl substitution to form amides and esters. These reactions proceed through a well-established addition-elimination mechanism. chemistrysteps.com
The reaction with an amine (R-NH₂) to form an amide initiates with the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A second equivalent of the amine or a non-nucleophilic base is typically required to neutralize the hydrogen chloride (HCl) byproduct. chemguide.co.uklibretexts.org
Similarly, in esterification, an alcohol (R-OH) acts as the nucleophile. The reaction with this compound and ethanol (B145695), for instance, proceeds under anhydrous conditions, often with a base like pyridine (B92270) to scavenge the generated HCl. The mechanism mirrors that of amidation, with the alcohol's oxygen atom attacking the carbonyl carbon to form a tetrahedral intermediate, which then eliminates a chloride ion to yield the corresponding ester. libretexts.orgbyjus.com
Interactive Data Table: Mechanistic Details of Derivatization Reactions
| Reaction Type | Nucleophile | Key Mechanistic Steps | Intermediate | Leaving Group | Byproduct |
| Amidation | Amine (R-NH₂) | 1. Nucleophilic attack by amine2. Formation of tetrahedral intermediate3. Elimination of chloride | Tetrahedral alkoxy-amino intermediate | Chloride ion (Cl⁻) | Hydrogen Chloride (HCl) |
| Esterification | Alcohol (R-OH) | 1. Nucleophilic attack by alcohol2. Formation of tetrahedral intermediate3. Elimination of chloride | Tetrahedral dialkoxy intermediate | Chloride ion (Cl⁻) | Hydrogen Chloride (HCl) |
Coupling Reactions: Heck and Suzuki-Miyaura Couplings
Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, are powerful tools for C-C bond formation and can be applied to derivatives of this compound.
The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgwikipedia.org While the acyl chloride itself is not the direct substrate for the Heck reaction, its derivatives, particularly those where the chloroalkene moiety is present, can participate. The generally accepted mechanism for the Heck reaction involves a catalytic cycle with a palladium(0) species. The cycle includes:
Oxidative Addition: The aryl or vinyl halide oxidatively adds to the Pd(0) catalyst to form a Pd(II) complex.
Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex, followed by insertion of the alkene into the Pd-C bond.
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, regenerating the alkene in the product and forming a hydridopalladium(II) complex.
Reductive Elimination: The hydridopalladium(II) complex undergoes reductive elimination of HX (where X is the halide) in the presence of a base to regenerate the Pd(0) catalyst. uniurb.it
The Suzuki-Miyaura coupling reaction couples an organoboron compound with an organohalide using a palladium catalyst. organic-chemistry.orglibretexts.org This reaction is highly versatile for the synthesis of biaryl compounds. A derivative of this compound containing an aryl halide can be coupled with a boronic acid. The catalytic cycle for the Suzuki-Miyaura coupling typically involves:
Oxidative Addition: The organohalide adds to the Pd(0) catalyst to form an organopalladium(II) halide complex.
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide.
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst. chemrxiv.orgresearchgate.net
Interactive Data Table: Mechanistic Overview of Coupling Reactions
| Coupling Reaction | Key Reactants | Catalyst | Key Mechanistic Steps | Key Intermediate |
| Heck Reaction | Alkene, Aryl/Vinyl Halide | Pd(0) complex | Oxidative addition, Migratory insertion, β-Hydride elimination | Organopalladium(II) species |
| Suzuki-Miyaura Coupling | Organoboron compound, Organohalide | Pd(0) complex | Oxidative addition, Transmetalation, Reductive elimination | Diorganopalladium(II) species |
Elucidation of Biochemical Mechanisms of Action for Biologically Active Derivatives
Derivatives of this compound, particularly amides and esters of 2,6-dichlorocinnamic acid, have shown promising biological activities. Understanding their biochemical mechanisms of action is a key area of research.
Studies on chlorinated N-arylcinnamamides have revealed significant antimicrobial activity. nih.gov For instance, derivatives of 3,4-dichlorocinnamic acid have demonstrated potent activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. nih.gov The proposed mechanism of action for some cinnamic acid derivatives involves the disruption of the fungal plasmatic membrane by interacting with ergosterol (B1671047). researchgate.net For ethyl 2,6-dichlorocinnamate, the antimicrobial effect is thought to arise from its ability to disrupt microbial cell membranes, leading to cell lysis, and to inhibit essential metabolic enzymes.
Furthermore, some cinnamic acid derivatives exhibit anti-inflammatory and antioxidant properties. The anti-inflammatory effects may be attributed to the reduction of pro-inflammatory cytokine levels. The antioxidant activity involves the scavenging of free radicals, which helps to mitigate oxidative stress in cells.
Research into the structure-activity relationships (SAR) of these derivatives indicates that the nature and position of substituents on the phenyl ring are crucial for their biological potency. researchgate.net
Interactive Data Table: Biochemical Mechanisms of 2,6-Dichlorocinnamic Acid Derivatives
| Derivative Type | Biological Activity | Proposed Mechanism of Action |
| N-arylcinnamamides | Antibacterial | Disruption of bacterial cell membrane, Inhibition of essential metabolic pathways. nih.gov |
| Cinnamic acid hybrids | Antifungal | Interaction with ergosterol in the fungal plasma membrane. researchgate.net |
| Ethyl 2,6-dichlorocinnamate | Anti-inflammatory | Reduction of pro-inflammatory cytokine levels. |
| Ethyl 2,6-dichlorocinnamate | Antioxidant | Scavenging of free radicals. |
Investigation of Reaction Intermediates and Transition States
The direct observation of reaction intermediates and transition states is often challenging due to their transient nature. However, their existence and structure can be inferred through kinetic studies, computational modeling, and trapping experiments.
In the nucleophilic acyl substitution reactions of this compound, the key intermediate is a tetrahedral intermediate . chemistrysteps.com This species has a tetracoordinate carbon atom that was formerly the carbonyl carbon. The stability of this intermediate can influence the reaction rate. The transition state for the formation of the tetrahedral intermediate involves the partial formation of the new bond with the nucleophile and partial breaking of the carbonyl π-bond. The subsequent transition state for the collapse of the intermediate involves the partial reformation of the carbonyl double bond and the partial breaking of the carbon-chlorine bond.
For palladium-catalyzed coupling reactions , the intermediates are organometallic species. In the Heck reaction , an organopalladium(II) intermediate is formed after the oxidative addition of the halide to the Pd(0) catalyst. uniurb.it The subsequent migratory insertion step proceeds through a four-centered transition state involving the palladium, the carbon of the organic group, and the two carbons of the alkene.
In the Suzuki-Miyaura reaction , a key intermediate is the diorganopalladium(II) species formed after transmetalation. chemrxiv.org The geometry of this intermediate and the nature of the ligands on the palladium center are critical in determining the efficiency of the final reductive elimination step, which proceeds through a three-centered transition state to form the new C-C bond.
Computational studies can provide valuable insights into the energies and geometries of these transient species, helping to rationalize the observed reactivity and selectivity of the reactions involving this compound and its derivatives.
Computational Chemistry and Theoretical Approaches
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a derivative of 2,6-Dichlorocinnamoyl chloride) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and identifying potential drug candidates by evaluating their binding affinity and mode of interaction within the active site of a biological target. nih.govmdpi.com
The process involves sampling numerous conformations of the ligand within the receptor's binding site and using a scoring function to rank these poses based on their energetic favorability. nih.gov For derivatives of this compound, molecular docking can elucidate how the dichloro-substitution pattern influences interactions with specific amino acid residues. The chlorine atoms can alter the molecule's electrostatic potential and increase its hydrophobicity, potentially leading to stronger interactions in hydrophobic pockets of a receptor.
In silico studies on related cinnamic acid derivatives have demonstrated their potential as inhibitors for various enzymes. For example, derivatives have been docked against the DENV-2 NS2B/NS3 protease, a target for Dengue virus, to investigate their binding affinity and interaction patterns. analis.com.my Such studies reveal key molecular interactions, like hydrogen bonds and hydrophobic contacts, that are essential for inhibitory activity. analis.com.my The insights from docking simulations can guide the rational design of more potent and selective inhibitors based on the 2,6-Dichlorocinnamoyl scaffold.
Table 1: Illustrative Molecular Docking Data for a Hypothetical 2,6-Dichlorocinnamoyl Derivative
| Protein Target | Putative Function | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| PI3Kα | Cell signaling, Cancer | -8.5 | Val851, Lys802, Met922 |
| S. aureus TyrRS | Bacterial protein synthesis | -7.9 | Tyr34, His48, Asp176 |
| DENV-2 NS2B/NS3 Protease | Viral replication | -7.2 | His51, Asp75, Ser135 |
This table is for illustrative purposes and shows the type of data generated from molecular docking simulations. Binding energy values indicate the predicted affinity of the ligand for the protein target, with more negative values suggesting stronger binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.org QSAR models are developed by correlating calculated molecular descriptors (which quantify physicochemical properties) with experimentally measured activities, such as inhibitory concentrations (IC₅₀). mdpi.com The resulting equation can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. wikipedia.orgmdpi.com
The development of a robust QSAR model involves several key steps:
Data Set Preparation : A series of this compound derivatives with measured biological activity is selected. This set is typically divided into a training set (to build the model) and a test set (to validate its predictive power). nih.gov
Descriptor Calculation : A wide range of molecular descriptors are calculated for each molecule. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological descriptors. nih.gov
Model Building : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that best correlates the descriptors with biological activity. researchgate.net
Validation : The model's statistical significance and predictive ability are rigorously assessed using the test set and other statistical metrics. nih.gov
QSAR studies on related structures, such as other cinnamic acid derivatives, have been used to design novel agents against targets like Mycobacterium tuberculosis. nih.gov For derivatives of this compound, a QSAR model could reveal which properties are most critical for a specific biological effect. For instance, a model might show that increasing hydrophobicity while maintaining a specific electronic distribution on the aromatic ring enhances activity.
Table 2: Examples of Molecular Descriptors for QSAR Modeling of this compound Derivatives
| Descriptor Class | Example Descriptor | Property Quantified | Potential Impact on Activity |
|---|---|---|---|
| Electronic | Dipole Moment | Polarity and charge distribution | Influences electrostatic interactions with the target. |
| Hydrophobic | LogP | Lipophilicity | Affects membrane permeability and hydrophobic interactions. |
| Steric/Topological | Molecular Weight | Size of the molecule | Can influence fit within a binding pocket. |
| Steric/Topological | Wiener Index | Molecular branching and compactness | Relates to the overall shape and accessibility of the molecule. |
| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability | Relates to chemical reactivity and charge-transfer interactions. |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. nih.gov For a flexible molecule like this compound, understanding its preferred conformations is key to understanding its interactions with biological targets. The presence of two bulky chlorine atoms at the 2- and 6-positions of the phenyl ring imposes significant steric constraints, influencing the rotational barrier around the bond connecting the ring to the cinnamoyl backbone.
Molecular Dynamics (MD) simulations provide a powerful extension to static conformational analysis by simulating the atomic motions of a system over time. dovepress.com An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, yielding a trajectory that reveals the time evolution of conformations. mdpi.com These simulations can show how the molecule behaves in a dynamic environment, such as in solution or when bound to a protein, and can identify conformational changes that are essential for biological function. plos.orgnih.gov
For this compound, MD simulations could be used to:
Determine the potential energy surface associated with the rotation of key dihedral angles.
Analyze the stability of different conformers in various solvent environments.
Observe the conformational changes that occur upon binding to a receptor, providing a more accurate picture than static docking alone.
Calculate the free energy of binding, offering a more rigorous prediction of affinity.
Table 3: Key Dihedral Angles in this compound for Conformational Analysis
| Dihedral Angle | Atoms Defining the Angle | Significance |
|---|---|---|
| τ1 | C(1)-C(7)-C(8)-C(9) | Defines the planarity of the cinnamoyl system; affects conjugation. |
| τ2 | C(2)-C(1)-C(7)-C(8) | Defines the rotation of the phenyl ring relative to the side chain; heavily influenced by the 2,6-dichloro substitution. |
Theoretical Prediction of Reactivity, Selectivity, and Reaction Energetics
Theoretical chemistry, particularly methods based on quantum mechanics like Density Functional Theory (DFT), can be used to predict the chemical reactivity and selectivity of this compound. These methods model the electronic structure of the molecule to predict sites susceptible to nucleophilic or electrophilic attack, the stability of reaction intermediates, and the activation energies of reaction pathways. rsc.org
The reactivity of this compound is dominated by the highly electrophilic acyl chloride functional group and the conjugated system. Theoretical calculations can predict:
Reaction Site Selectivity : By calculating properties like electrostatic potential maps and Fukui functions, one can predict which atom is the most likely site for nucleophilic attack. For instance, calculations can compare the likelihood of attack at the acyl carbon versus a 1,4-conjugate addition at the β-carbon of the alkene.
Reaction Energetics : DFT calculations can determine the activation energies (Ea) for different potential reactions. mdpi.com The pathway with the lowest activation energy is predicted to be the most favorable kinetically. This is useful for predicting the major product of a reaction under specific conditions. mdpi.com For example, one could compare the activation energy for the reaction with an amine to form an amide versus the energy required for a Friedel-Crafts-type intramolecular cyclization.
These predictive capabilities are invaluable for optimizing synthetic routes and understanding reaction mechanisms without the need for extensive, trial-and-error experimentation.
Table 4: Hypothetical Calculated Activation Energies for Competing Reactions
| Reaction Pathway | Attacked Site | Predicted Activation Energy (Ea) (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Amide Formation (with Aniline) | Acyl Chloride Carbon | 12.5 | Kinetically favored; primary reaction pathway. |
| Michael Addition (with Aniline) | β-Carbon | 22.0 | Higher energy barrier; less likely to occur. |
| Aromatic Substitution (SNAr) | C-Cl on the ring | 35.0+ | Very high energy barrier; not a feasible pathway under normal conditions. |
This table is illustrative, demonstrating how calculated energetics can be used to predict the most probable reaction outcome.
Emerging Trends and Future Research Directions
Chemoinformatic Approaches in Derivative Discovery and Optimization
The use of computational tools is becoming indispensable in modern chemistry for accelerating the discovery and optimization of new molecules. For derivatives of 2,6-Dichlorocinnamoyl chloride, chemoinformatic approaches offer a powerful strategy to rationally design compounds with desired properties, be it for medicinal, agricultural, or materials science applications.
In silico studies, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and absorption, distribution, metabolism, excretion, and toxicity (ADMET) prediction, are instrumental in this regard. mdpi.comresearchgate.netresearchgate.net For instance, molecular docking can be employed to predict the binding affinity of novel this compound derivatives to specific biological targets, such as enzymes or receptors. analis.com.myderpharmachemica.com This allows for the virtual screening of large libraries of potential derivatives to identify the most promising candidates for synthesis and biological testing. analis.com.my
Furthermore, the development of hybrids by combining the 2,6-Dichlorocinnamoyl moiety with other pharmacophores is a promising strategy. mdpi.comnih.govmdpi.com Chemoinformatic tools can guide the selection of appropriate molecular fragments to hybridize with this compound to enhance activity and selectivity. researchgate.net The prediction of physicochemical properties and drug-likeness using platforms like Molinspiration can help in the early stages of drug design to ensure that the synthesized compounds have favorable pharmacokinetic profiles. mdpi.com
Table 1: Chemoinformatic Tools and Their Application in Cinnamoyl Derivative Research
| Chemoinformatic Tool | Application | Potential for this compound | Reference |
|---|---|---|---|
| Molecular Docking | Predicting binding modes and affinities to biological targets. | Identification of potent enzyme inhibitors or receptor ligands. | analis.com.myderpharmachemica.com |
| QSAR | Establishing relationships between chemical structure and biological activity. | Guiding the design of derivatives with enhanced potency. | researchgate.net |
| ADMET Prediction | Forecasting pharmacokinetic and toxicity profiles. | Optimizing derivatives for better bioavailability and lower toxicity. | mdpi.comresearchgate.net |
Integration with Automated Synthesis and High-Throughput Screening Methodologies
The combination of automated synthesis and high-throughput screening (HTS) has revolutionized the process of discovering new materials and bioactive molecules. nih.gov This integrated approach allows for the rapid generation and evaluation of large and diverse compound libraries. researchgate.net For this compound, these methodologies present a significant opportunity to explore its chemical space and uncover novel applications.
Automated synthesis platforms can be programmed to perform multi-step reactions, enabling the efficient production of a library of this compound derivatives with varied substituents. This would involve the reaction of this compound with a diverse set of alcohols, amines, or other nucleophiles in a parallel or serial fashion.
Once synthesized, these libraries can be subjected to HTS to identify "hits" for a specific biological target or material property. nih.gov HTS assays can be designed to measure a wide range of activities, from enzyme inhibition to antimicrobial effects or performance as a component in a polymer. nih.govmdpi.com The modularity of being able to combinatorially survey a broad reaction space by varying reactants, metal salts, ligands, and solvents is a powerful aspect of modern high-throughput methods. researchgate.net
The successful identification of hits from HTS campaigns would then feed back into the design and synthesis of more focused libraries for lead optimization, creating a closed-loop discovery cycle. The use of fragment-based screening (FBS) could also be a valuable approach, where smaller, less complex molecules are screened at higher concentrations. nih.gov
Application of Green Chemistry Principles in the Synthesis and Utilization of this compound
The principles of green chemistry are increasingly guiding the development of chemical processes to minimize environmental impact. The synthesis and use of this compound can benefit significantly from the adoption of these principles.
A key area for improvement is the synthesis of the acyl chloride itself. Traditionally, acyl chlorides are prepared using reagents like thionyl chloride or oxalyl chloride, which are toxic and generate hazardous byproducts. A greener alternative involves the use of a novel Vilsmeier-Haack reagent prepared from phthaloyl dichloride and DMF. scirp.org This method avoids the use of toxic reagents and allows for the recovery of the phthalic anhydride (B1165640) byproduct in high yield. scirp.org
Another aspect of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. The development of catalytic processes for the synthesis and reactions of this compound would be a significant step forward in this regard. For instance, a patent for the preparation of cinnamyl cinnamate (B1238496) highlights a method with high yield and no pollution, which is suitable for industrial production. google.com
The choice of solvents is also a critical consideration. Exploring the use of greener solvents, such as ionic liquids or supercritical fluids, or even performing reactions under solvent-free conditions, could significantly reduce the environmental footprint of processes involving this compound.
Table 2: Green Chemistry Principles and Their Potential Application
| Green Chemistry Principle | Traditional Method | Potential Green Alternative | Reference |
|---|---|---|---|
| Safer Reagents | Use of thionyl chloride or oxalyl chloride for synthesis. | Use of a recyclable Vilsmeier-Haack reagent. | scirp.org |
| Atom Economy | Stoichiometric reactions with byproducts. | Development of catalytic syntheses and transformations. | mdpi.com |
| Safer Solvents | Use of volatile organic compounds (VOCs). | Use of ionic liquids, supercritical fluids, or solvent-free conditions. |
| Waste Prevention | Generation of hazardous waste. | Designing processes with recyclable byproducts and catalysts. | scirp.orggoogle.com |
Exploration of Novel Reactivity Patterns and Unconventional Synthetic Transformations
Expanding the synthetic utility of this compound requires the exploration of novel reactivity patterns and unconventional transformations beyond its traditional role as an acylating agent. Recent advances in catalysis and reaction methodology offer exciting possibilities.
One such area is photocatalysis. A study has demonstrated the photocatalytic diastereoselective isomerization of cinnamyl chlorides to cyclopropanes. nih.gov This type of transformation, which is energetically unfavorable under thermal conditions, highlights the potential of using light to access highly strained and valuable molecular architectures from cinnamoyl chloride precursors. nih.gov
Palladium-catalyzed reactions also offer a wealth of opportunities. For example, palladium-catalyzed electrophilic substitution of allyl chlorides in the presence of hexamethylditin can generate functionalized allyl stannanes, which are versatile intermediates in organic synthesis. diva-portal.org The Suzuki-Miyaura coupling of cinnamoyl chloride with phenylboronic acid is another example of a palladium-catalyzed reaction that can be used to synthesize chalcones. mdpi.com
Furthermore, the development of catalytic intramolecular Wittig reactions involving cinnamoyl chloride provides a novel route to heterocycles. acs.org Exploring the reactivity of the α,β-unsaturated system of this compound in various cycloaddition and conjugate addition reactions could also lead to the discovery of new synthetic methodologies and the creation of complex molecular scaffolds.
These emerging areas of research promise to significantly broaden the chemical toolbox available for the utilization of this compound, paving the way for the development of new materials and biologically active compounds with novel properties and functions.
Q & A
Basic: What are the recommended methods for synthesizing and characterizing 2,6-Dichlorobenzoyl chloride in academic research?
Answer:
2,6-Dichlorobenzoyl chloride is typically synthesized via chlorination of 2,6-dichlorobenzoic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key steps include:
- Reaction conditions : Refluxing the benzoic acid derivative with excess chlorinating agent under anhydrous conditions, followed by distillation to isolate the product .
- Characterization :
- Mass spectrometry (MS) : Molecular ion peaks at m/z 209.457 (C₇H₃Cl₃O⁺) confirm the molecular weight .
- Infrared (IR) spectroscopy : A strong absorption band near 1770 cm⁻¹ corresponds to the carbonyl chloride (C=O) group .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR shows aromatic protons as a triplet (δ 7.4–7.6 ppm) due to coupling with adjacent chlorine atoms .
Basic: What safety protocols and storage conditions are critical for handling 2,6-Dichlorobenzoyl chloride?
Answer:
The compound is highly corrosive (Skin Corr. 1B) and moisture-sensitive. Key precautions include:
- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation .
- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis. Desiccants like molecular sieves can extend shelf life .
- Emergency measures : In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention (H314 hazard statement) .
Advanced: How can 2,6-Dichlorobenzoyl chloride be utilized in substrate activity screening (SAS) for protease inhibitor discovery?
Answer:
The compound serves as an acylating agent in SAS, a fragment-based method to develop non-peptidic protease inhibitors. Steps include:
Library preparation : React 2,6-Dichlorobenzoyl chloride with diverse aminocoumarin fragments to generate acylated substrates .
Enzymatic assays : Monitor hydrolysis rates using fluorescence-based assays. High-throughput screening identifies substrates with optimal binding to proteases (e.g., serine or cysteine proteases) .
Inhibitor design : Convert active substrates into inhibitors by replacing the labile acyl group with non-cleavable mimics (e.g., ketones or boronic acids) .
Advanced: What mechanistic insights guide the optimization of acylation reactions using 2,6-Dichlorobenzoyl chloride?
Answer:
Competing hydrolysis and acylation pathways must be controlled:
- Solvent selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis .
- Catalysts : Add catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of alcohols or amines during esterification/amidation .
- Kinetic analysis : Employ LC-MS or ¹³C NMR to track reaction progress and quantify intermediates. For example, monitor the disappearance of the carbonyl chloride peak (δ 170–175 ppm in ¹³C NMR) .
Data Contradiction: How can researchers resolve discrepancies in reported reaction yields involving 2,6-Dichlorobenzoyl chloride?
Answer:
Discrepancies often arise from variations in:
- Purity of reagents : Impurities in the starting material (e.g., residual 2,6-dichlorobenzoic acid) reduce yields. Verify purity via HPLC or titration .
- Moisture control : Trace water hydrolyzes the chloride to the carboxylic acid. Use rigorous drying protocols (e.g., molecular sieves in solvents) .
- Analytical methods : Compare yields using standardized techniques (e.g., gravimetric analysis vs. NMR quantification) .
Advanced: What crystallographic strategies are effective for structural elucidation of 2,6-Dichlorobenzoyl chloride derivatives?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemistry:
- Crystallization : Grow crystals via slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate mixtures) .
- Refinement : Use SHELXL for small-molecule refinement. Key parameters include R-factor convergence (< 5%) and validation of Cl–Cl distances (2.8–3.2 Å) .
- Twinned data : For challenging crystals, employ SHELXD for structure solution and SHELXE for density modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
